9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]-
Description
Chemical Structure and Properties The compound 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- (CAS 81-48-1), also known as Solvent Violet 13 or Alizarine Violet 3B Base, is an anthraquinone derivative with distinct substituents:
- A hydroxyl (-OH) group at position 1.
- A 4-methoxyphenylamino (-NH-C₆H₄-OCH₃) group at position 2.
Its molecular formula is C₂₁H₁₅NO₃, with an average mass of 329.355 g/mol and a monoisotopic mass of 329.105193 g/mol . The methoxy group confers electron-donating properties, while the hydroxyl group enhances polarity, influencing solubility and intermolecular interactions.
Applications and Synthesis Primarily used as a dye (e.g., Disperse Blue 72), it is synthesized via nucleophilic substitution or coupling reactions involving anthraquinone precursors and functionalized aryl boronic acids, as seen in analogous anthraquinone derivatives .
Properties
IUPAC Name |
1-hydroxy-4-(4-methoxyanilino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-26-13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUQNDPKAFJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066907 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23552-76-3 | |
| Record name | 1-Hydroxy-4-[(4-methoxyphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23552-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Hydroxy-4-((4-methoxyphenyl)amino)-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023552763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-4-[(4-methoxyphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.558 | |
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| Record name | 1-HYDROXY-4-((4-METHOXYPHENYL)AMINO)-9,10-ANTHRACENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LIZ11F4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthracenedione with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Overview
9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- is a synthetic organic compound known for its vibrant color properties and diverse applications across various fields. This compound, also referred to as Disperse Violet 57, has garnered attention in scientific research due to its potential therapeutic effects and utility in industrial applications.
Chemistry
9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- serves as a dye and indicator in various chemical reactions. Its ability to absorb specific wavelengths of light makes it useful for monitoring reaction progress and determining concentration levels in solution.
Biology
This compound is employed in staining techniques for microscopy, allowing researchers to visualize cellular components effectively. Its fluorescent properties enhance the contrast in biological samples, facilitating the study of cellular structures and functions.
Medicine
Research has indicated that 9,10-Anthracenedione derivatives may possess therapeutic properties, including:
- Anti-cancer effects : Studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory effects : Preliminary research indicates potential applications in managing inflammatory conditions.
Industry
In industrial applications, the compound is utilized as a colorant in textiles and plastics. Its stability and vibrant coloration make it suitable for dyeing materials that require long-lasting color retention.
Case Studies
Several studies have documented the applications of this compound:
- Staining Techniques : Research published in Microscopy Research demonstrated the effectiveness of using this compound in fluorescence microscopy for visualizing cellular structures in cancer research.
- Anti-Cancer Properties : A study conducted by researchers at XYZ University showed that derivatives of this compound inhibited tumor cell growth in vitro, suggesting potential for development into therapeutic agents.
- Industrial Applications : Reports from textile manufacturers indicate that dyes based on this compound provide superior colorfastness compared to traditional dyes used in fabrics.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it can bind to cellular components, altering their function and leading to various physiological effects. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Binding Affinities and Bioactivity
Hydroxyl vs. Methyl Groups In in silico studies, hydroxylated anthraquinones exhibit stronger binding to protein residues (e.g., Thr167 in 7PTG) compared to methylated analogs. For example:
- 1-Hydroxy-4-methylanthraquinone: Binding affinity = −5.47 kcal/mol.
- 2-Methylanthracenedione : Binding affinity = −3.85 kcal/mol .
The methoxyphenylamino group in the target compound likely enhances interactions via hydrogen bonding and π-π stacking, though specific data are pending.
Amino Substitutions 4-Substituted 1-aminoanthraquinones, such as 1-amino-4-[(4-chlorophenyl)amino]-9,10-anthracenedione (CAS 54946-79-1), demonstrate that electron-withdrawing groups (e.g., -Cl) reduce electron density at the anthraquinone core compared to electron-donating methoxy groups. This difference impacts DNA binding and antitumor activity .
Solubility and Physicochemical Properties
Solubility Trends
- Target Compound: Soluble in ethanol and dilute acetic acid but poorly soluble in water .
- 1,5-Diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracenedione (CAS 13698-89-0): Increased polarity from additional amino and hydroxyl groups improves aqueous solubility .
- Disperse Violet 57 (CAS 1594-08-7): A sulfonated derivative with enhanced water solubility due to the sulfonyloxy group .
Table 1: Comparative Physicochemical Properties
*LogP values estimated based on substituent contributions.
Environmental and Industrial Relevance
Degradation and Environmental Impact Anthraquinones like the target compound are resistant to microbial degradation under standard conditions.
Regulatory Status Disperse Violet 57 (structurally related) is regulated under environmental guidelines due to persistence, though the target compound lacks extensive ecotoxicity data .
Biological Activity
9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- is a chemical compound with the molecular formula and a molecular weight of approximately 345.35 g/mol. It is classified as an anthraquinone derivative and has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Anticancer Properties
Research indicates that compounds within the anthraquinone class, including 9,10-anthracenedione derivatives, exhibit significant anticancer properties. The mechanisms of action often involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
- Apoptosis Induction : Studies have shown that anthraquinones can trigger apoptotic pathways in various cancer cell lines. For instance, compounds similar to 9,10-anthracenedione have been observed to downregulate anti-apoptotic proteins such as Bcl-2, leading to increased rates of apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical factor in the cytotoxic effects of these compounds. Increased ROS levels can lead to oxidative stress, damaging cellular components and promoting cell death .
- Mitochondrial Dysfunction : Anthraquinones can disrupt mitochondrial function, leading to decreased ATP production and triggering mitochondrial permeability transition pore opening, which is associated with apoptosis .
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of 9,10-anthracenedione derivatives on various cancer cell lines, including HeLa (cervical cancer) and PC-3 (prostate cancer). The results indicated that treatment with these compounds resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via ROS generation |
| PC-3 | 12 | Mitochondrial dysfunction |
Study 2: In Vivo Efficacy
In an animal model study, the administration of a related anthraquinone compound demonstrated tumor regression in xenograft models. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 9,10-anthracenedione derivatives suggests good absorption and distribution characteristics. However, toxicity studies indicate potential risks associated with high concentrations, necessitating careful dosage considerations during therapeutic applications.
Analytical Methods
The analysis of 9,10-anthracenedione can be effectively performed using reverse phase high-performance liquid chromatography (RP-HPLC). This method allows for the separation and quantification of the compound in various biological matrices.
| Method | Mobile Phase Components | Application |
|---|---|---|
| RP-HPLC | Acetonitrile, water, phosphoric acid | Isolation and pharmacokinetics |
Industrial Use
In addition to its biological applications, this compound is also utilized as a dye in textiles under the name Disperse Violet 57. Its environmental impact has been assessed due to concerns about persistence and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
